

Technical Guide: Spectroscopic Data for 3-Chloroisoquinolin-5-amine

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Compound of Interest

Compound Name: 3-Chloroisoquinolin-5-amine

Cat. No.: B1286903

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Introduction

3-Chloroisoquinolin-5-amine is a substituted isoquinoline derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the expected spectroscopic data for **3-Chloroisoquinolin-5-amine**, along with standard experimental protocols for data acquisition.

Due to the limited availability of public experimental spectra for this specific compound, this guide is based on established principles of spectroscopic analysis for aromatic amines, chloro-substituted heterocycles, and isoquinoline derivatives, supplemented by predicted data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Chloroisoquinolin-5-amine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~8.5	s	1H	H-1
~7.8	d	1H	H-8
~7.6	t	1H	H-7
~7.4	s	1H	H-4
~7.0	d	1H	H-6
~5.0	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Carbon Assignment
~152	C-3
~148	C-5
~145	C-8a
~130	C-7
~128	C-4a
~125	C-1
~120	C-8
~115	C-4
~110	C-6

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
178/180	High	[M] ⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl)
143	Moderate	[M-Cl] ⁺
116	Moderate	[M-Cl-HCN] ⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, two bands	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Strong	N-H bend (scissoring) and C=C stretch (aromatic)
1500-1400	Medium to Strong	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch[1]
850-550	Medium to Strong	C-Cl stretch

Detailed Methodologies

The following are detailed protocols for the key experiments that would be used to generate the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Chloroisoquinolin-5-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.

2. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3-Chloroisoquinolin-5-amine** is prepared in a volatile organic solvent such as methanol or acetonitrile.

- Instrumentation and Method:

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- EI Conditions:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- ESI Conditions (Positive Ion Mode):
 - Solvent Flow Rate: 0.1-0.5 mL/min.
 - Nebulizing Gas: Nitrogen.
 - Capillary Voltage: 3-5 kV.
 - Drying Gas Temperature: 250-350 °C.

3. Infrared (IR) Spectroscopy

- Sample Preparation (Solid State):

- KBr Pellet Method: 1-2 mg of **3-Chloroisoquinolin-5-amine** is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

- Instrumentation and Method:

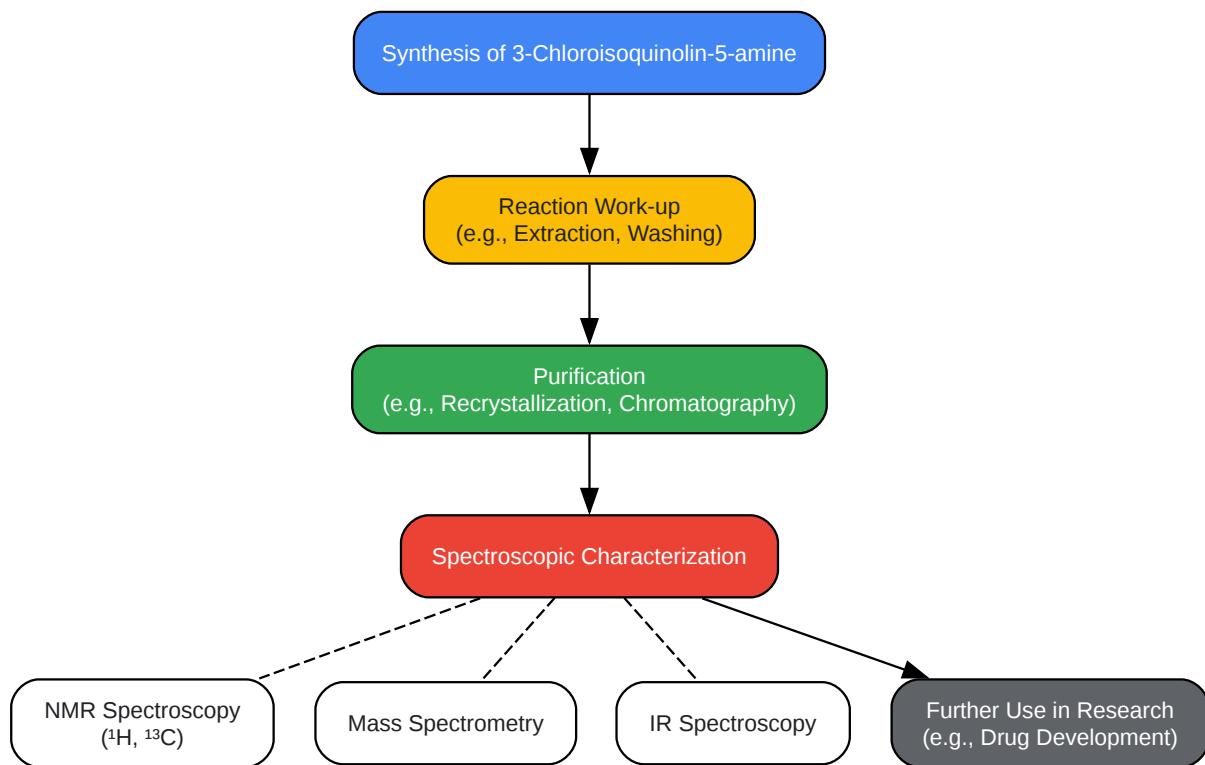
- Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
- Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel organic compound like **3-Chloroisoquinolin-5-amine**.



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General workflow for synthesis and characterization.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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